molecular formula CH2FNaO2S B6596591 sodium fluoromethanesulfinate CAS No. 1661836-10-7

sodium fluoromethanesulfinate

Cat. No. B6596591
CAS RN: 1661836-10-7
M. Wt: 120.08 g/mol
InChI Key: VWVSSKREIDWEJT-UHFFFAOYSA-M
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Scientific Research Applications

High-Voltage Aqueous Electrolytes for Sodium-Ion Batteries

Sodium bis(fluorosulfonyl)imide-based aqueous electrolytes, including compounds related to sodium fluoromethanesulfinate, have been shown to be effective in creating high-voltage rechargeable aqueous sodium-ion batteries. These electrolytes demonstrate a wide electrochemical stability window, which is crucial for battery performance (Kühnel, Reber, & Battaglia, 2017).

Decomposition Mechanisms in Aqueous Environments

Research on sodium hydroxymethanesulfinate, a compound similar to sodium fluoromethanesulfinate, has shown that it decomposes rapidly in acidic environments, leading to the production of sulfur dioxide and other products. This decomposition process is essential for understanding the stability and reactivity of related compounds (Makarov et al., 1999).

Radical Fluoroalkylation of Isocyanides

In synthetic chemistry, sodium fluoromethanesulfinate derivatives have been used as efficient radical fluoroalkylation reagents. These compounds facilitate the preparation of fluorinated organic compounds, which are important in various chemical industries (Fang et al., 2017).

Synthesis of β-Azido Sulfonates or Fluorinated Alkanes

Copper-catalyzed reactions involving sodium sulfinates, including sodium fluoromethanesulfinate derivatives, have been developed for the synthesis of β-azidosulfonates and azido fluoroalkylated products. These compounds are key intermediates in organic synthesis and pharmaceutical research (Xiong, Sun, & Zhang, 2018).

Room-Temperature Sodium–Sulfur Batteries

The development of room-temperature sodium–sulfur batteries has been advanced using electrolyte systems containing sodium bis(fluorosulfonyl)imide, a compound closely related to sodium fluoromethanesulfinate. This research is pivotal for enhancing the safety and efficiency of large-scale energy storage solutions (Xu et al., 2018).

Fluoroalkylative Aryl Migration

The use of sodium di- and monofluoroalkanesulfinates, related to sodium fluoromethanesulfinate, demonstrates the potential in organic synthesis, particularly in fluoroalkylation/aryl migration reactions. These reactions are significant in the development of new organic compounds (He et al., 2015).

Extremely Stable Sodium Metal Batteries

Research involving sodium bis(fluorosulfonyl)imide, related to sodium fluoromethanesulfinate, has led to the development of highly stable sodium metal batteries. These batteries show promising results in terms of high Coulombic efficiency and stable cycling, which are crucial for renewable energy applications (Zheng et al., 2018).

Mechanism of Action

Target of Action

Sodium fluoromethanesulfinate primarily targets chromones and their heteroatom analogues . These targets play a significant role in various biological processes, including cellular signaling, metabolism, and gene expression.

Mode of Action

The compound interacts with its targets through a process known as direct fluoromethylation . This involves the generation of an electrophilic tri/difluoromethyl radical, which then undergoes radical substitution with chromones and their heteroatom analogues . The resulting changes include the introduction of fluoromethyl groups into the target molecules, altering their chemical properties and biological activities.

Biochemical Pathways

The direct fluoromethylation process affects several biochemical pathways. The introduction of fluoromethyl groups can influence the activity of chromones and their heteroatom analogues, potentially affecting downstream effects such as signal transduction, metabolic processes, and gene expression . .

Result of Action

The molecular and cellular effects of sodium fluoromethanesulfinate’s action primarily involve the modification of chromones and their heteroatom analogues through direct fluoromethylation . This can lead to changes in the biological activities of these molecules, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of sodium fluoromethanesulfinate can be influenced by various environmental factors. For instance, the presence of tert-butyl hydroperoxide under mild conditions facilitates the reaction of the compound with chromones and their heteroatom analogues . .

properties

IUPAC Name

sodium;fluoromethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVSSKREIDWEJT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2FNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium fluoromethanesulfinate

CAS RN

1661836-10-7
Record name Sodium fluoromethanesulfinate
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